Benzene, 1,1'-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-
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Overview
Description
Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 4-chlorophenylthio group and a phenylmethylene group, both of which are further substituted with methyl groups
Preparation Methods
The synthesis of Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of reactions involving the chlorination of benzene derivatives, followed by thiolation and methylation reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, utilizing advanced equipment and techniques to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrogen peroxide, and various catalysts are commonly used in these reactions. Conditions such as temperature, solvent, and reaction time play a significant role in determining the outcome of the reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Benzene, 1,1’-[[(4-chlorophenyl)thio]phenylmethylene]bis[4-methyl-] can be compared with other similar compounds:
Similar Compounds: Compounds such as Benzene, 1-chloro-4-(chloromethyl)-, Benzene, 1-chloro-4-[(chloromethyl)thio]-, and Benzene, 1,4-bis(methylthio)- share structural similarities.
Properties
CAS No. |
61623-72-1 |
---|---|
Molecular Formula |
C27H23ClS |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C27H23ClS/c1-20-8-12-23(13-9-20)27(22-6-4-3-5-7-22,24-14-10-21(2)11-15-24)29-26-18-16-25(28)17-19-26/h3-19H,1-2H3 |
InChI Key |
RVBWQMDRBGSZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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